

5-Methyl-2-heptene vs 3-Methyl-1-pentene

terminal double bond

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Compound Focus: 5-Methyl-2-heptene

CAS No.: 22487-87-2

Cat. No.: S1949050

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Chemical Profile Comparison

The core difference between these two alkenes lies in the position of their double bond, which significantly influences their physical properties and reactivity.

Property	3-Methyl-1-pentene [1] [2]	5-Methyl-2-heptene (Theoretical)
IUPAC Name	3-Methyl-1-pentene	5-Methyl-2-heptene
CAS Number	760-20-3 [1]	Information Missing
Molecular Formula	$C(6)H(12)$ [2]	$C(8)H(16)$
Structure	<chem>CCC(C)C=C</chem> [2]	<chem>CC(C)CC=CCC</chem>
Double Bond Type	Terminal	Internal
Boiling Point	54 °C [2]	Higher than 3-Methyl-1-pentene (estimated)
Melting Point	-154 °C [2]	Information Missing
Density	0.67 g/mL at 25 °C [2]	Information Missing

Property	3-Methyl-1-pentene [1] [2]	5-Methyl-2-heptene (Theoretical)
Refractive Index	n^{20}_D 1.384 [2]	Information Missing
Vapor Pressure	436 mmHg at 37.7 °C [2]	Information Missing
Flash Point	-27 °C (closed cup) [2]	Information Missing

The structure and bonding of these alkenes can be visualized as follows:

3-Methyl-1-pentene Terminal Alkene Double bond at carbon 1

5-Methyl-2-heptene Internal Alkene Double bond at carbon 2

Key Reactivity Feature: Terminal double bond is generally more reactive.

Key Reactivity Feature: Internal double bond can exhibit E/Z (cis/trans) isomerism.

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Reactivity and Experimental Considerations

The terminal versus internal double bond is the most critical factor for predicting chemical behavior.

- **Reactivity with Electrophiles:** **3-Methyl-1-pentene**, with its terminal double bond, is generally more reactive in **electrophilic addition reactions** (e.g., with HBr, H_2SO_4) than an internal alkene like **5-Methyl-2-heptene** [3] [4]. This is a fundamental principle of alkene chemistry.
- **Regiochemistry:** Additions to unsymmetrical alkenes like **5-Methyl-2-heptene** follow **Markovnikov's rule**, where the electrophile adds to the less substituted carbon of the double bond. Additions to 3-Methyl-1-pentene are also regioselective.
- **Stereochemistry:** A key difference is that **5-Methyl-2-heptene**, as an internal alkene, can exist as **E/Z (cis/trans) stereoisomers**. Any experimental protocol using this compound must account for which isomer is being used or formed, as this can drastically affect physical properties and biological activity [5] [3]. 3-Methyl-1-pentene does not have E/Z isomers.
- **Combustion and Oxidation:** Alkenes like 1- and 2-pentene have been studied for their ignition properties and low-temperature oxidation chemistry, which can involve Negative Temperature Coefficient (NTC) behavior [6]. This type of experimental data from combustion research can be relevant for understanding stability and decomposition pathways.

General Experimental Context

The search results did not yield specific, detailed protocols for experiments directly comparing these two compounds. However, standard organic chemistry techniques would apply:

- **Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)** is a standard technique for identifying and quantifying volatile organic compounds like these alkenes in complex mixtures. Reliable identification requires matching both the mass spectrum and the GC retention time with an authentic standard [7].
- **Handling:** Both compounds are likely **flammable liquids**. 3-Methyl-1-pentene has a flash point of -27°C , requiring strict safety precautions [2]. Personal protective equipment (PPE) like gloves and eyeshields is essential.
- **Synthesis:** A common laboratory method to synthesize alkenes is the **acid-catalyzed dehydration of alcohols**. The structure of the resulting alkene (e.g., potential rearrangements) depends on the structure of the alcohol precursor and the reaction conditions [8].

Key Insights for Researchers

For your research and development work, consider these points:

- **3-Methyl-1-pentene** offers higher reactivity due to its terminal double bond, which can be advantageous in synthesis. It is a well-defined compound with no E/Z isomerism.
- **5-Methyl-2-heptene** presents the complexity of E/Z isomerism. You must specify and control the stereochemistry in your experiments, as different isomers can have vastly different properties and biological activities.
- The available data for **5-Methyl-2-heptene** is theoretical or inferred from general principles. Experimental work would require characterization and purification to define its specific properties.

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